

Essential Guide to the Proper Disposal of KER047

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KER047

Cat. No.: B8134263

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Disclaimer: As an investigational drug, specific handling and disposal protocols for KER-047 are determined by the manufacturer, Keros Therapeutics, and outlined in the official study documentation provided to clinical trial sites. In the absence of a publicly available Safety Data Sheet (SDS), this document provides essential safety and logistical information based on general best practices for the disposal of investigational drugs. Personnel handling KER-047 must consult their institution's Environmental Health and Safety (EHS) department and the specific study protocol for definitive guidance.

Immediate Safety and Operational Plan

KER-047 is a potent inhibitor of activin receptor-like kinase-2 (ALK2). While a specific hazard classification is not publicly available, its biological activity and observed adverse events in clinical trials, such as lymphopenia and neutropenia, necessitate handling it with a high degree of caution. All personnel must adhere to the principle of minimizing exposure.

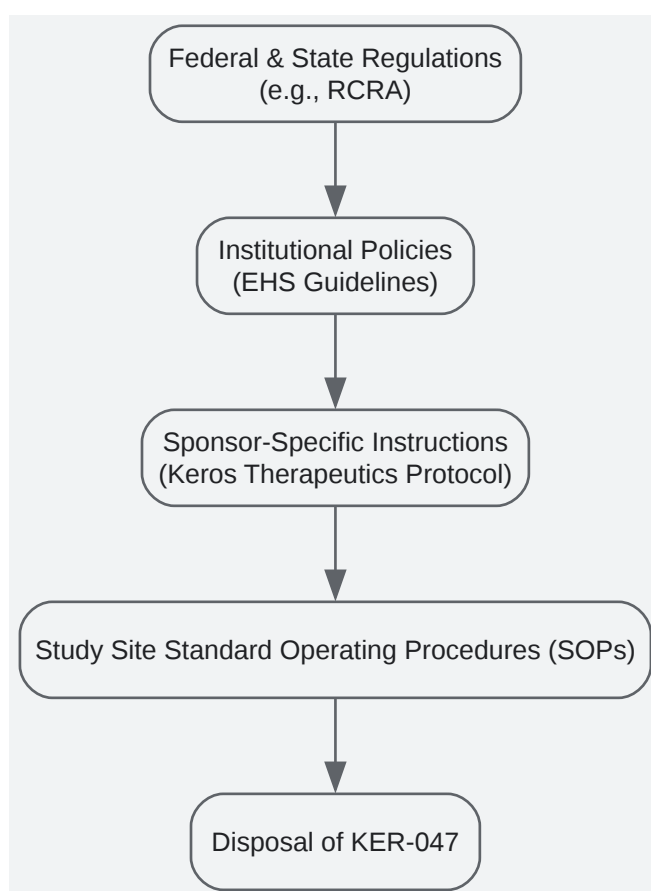
Personal Protective Equipment (PPE): At a minimum, personnel involved in the handling and disposal of KER-047 should wear:

- Safety glasses or goggles
- A lab coat or disposable gown
- Chemical-resistant gloves (nitrile or neoprene)

Spill Management: In the event of a spill, the area should be immediately secured. Spill kits containing absorbent materials, appropriate cleaning agents, and waste disposal bags should be readily available. The institution's EHS protocol for cytotoxic or potent compound spills should be followed.

Disposal Plan for KER-047

The disposal of investigational drugs is governed by a hierarchy of regulations and guidelines, starting from federal and state regulations down to institutional and study-specific protocols.



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Figure 1: Hierarchy of Guidelines for Investigational Drug Disposal.

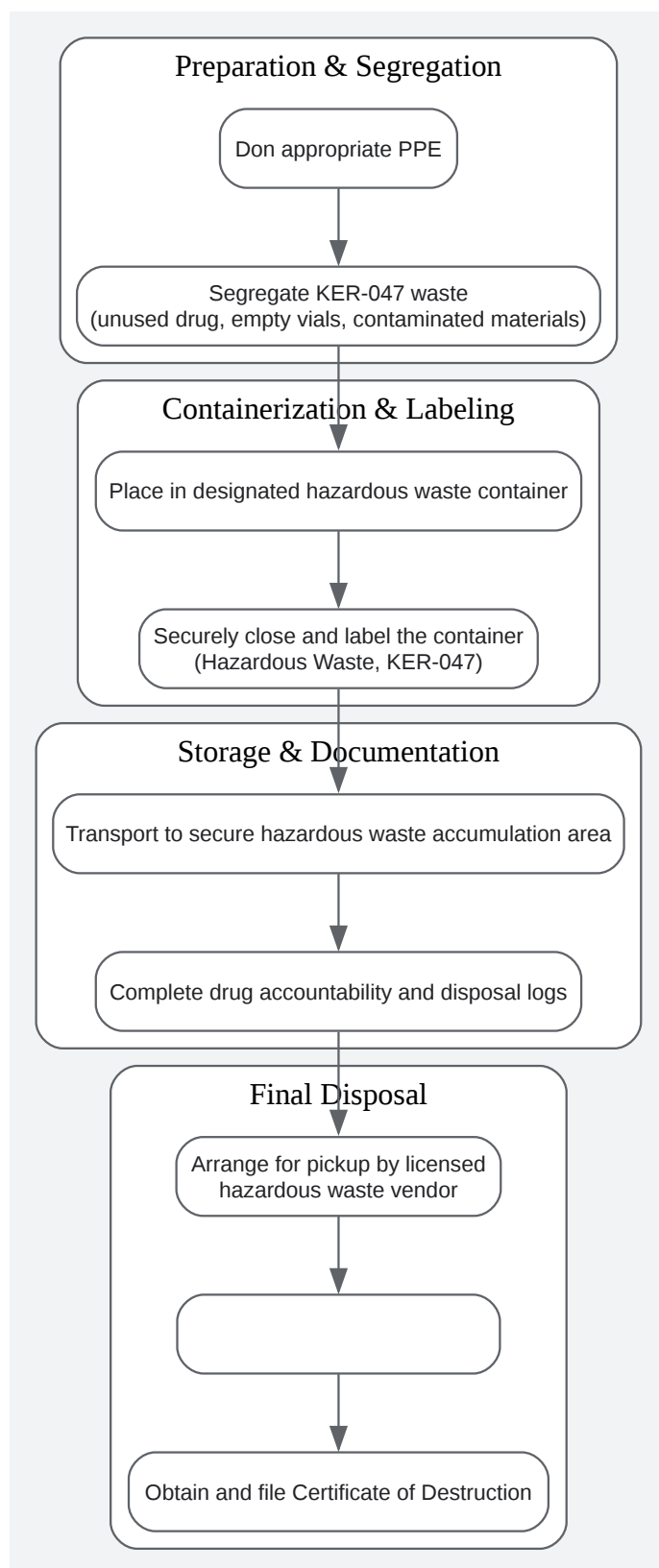
The primary determinant for the disposal pathway of an investigational drug is its classification as hazardous or non-hazardous. Given the potent biological activity of KER-047, it is prudent to manage it as a potentially hazardous substance unless explicitly stated otherwise by the manufacturer.

The following table summarizes the key considerations for the disposal of KER-047, based on general guidelines for investigational drugs.

Consideration	Non-Hazardous Waste Stream	Hazardous Waste Stream (Recommended for KER-047)
Segregation	Disposed of with other non-hazardous pharmaceutical waste.	Must be segregated from all other waste streams.
Containerization	Placed in designated non-hazardous pharmaceutical waste containers.	Disposed of in a dedicated, leak-proof, and clearly labeled hazardous waste container (e.g., a white 5-gallon screw-top container as per some institutional guidelines)[1].
Labeling	Labeled as "Non-Hazardous Pharmaceutical Waste."	Labeled with "Hazardous Waste," the name of the drug (KER-047), and other required identifiers as per institutional and federal regulations.
Storage	Stored in a secure area designated for non-hazardous waste.	Stored in a designated, secure hazardous waste accumulation area with limited access.
Final Disposal	May be incinerated or disposed of via other approved methods for non-hazardous pharmaceuticals.	Must be transported by a licensed hazardous waste vendor for incineration at a permitted facility[1].
Documentation	Documented on drug accountability records.	Requires detailed documentation, including a certificate of destruction, which should be retrievable[1].

Experimental Protocols: Disposal Workflow

The following workflow provides a step-by-step process for the proper disposal of KER-047, from initial handling to final documentation. This workflow is based on standard procedures for investigational drugs and should be adapted to specific institutional and study protocols.



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References

- 1. medchemexpress.com [medchemexpress.com]
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